(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid (S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17564390
InChI: InChI=1S/C21H19NO7/c23-15-7-8-16-14(10-19(24)29-18(16)11-15)6-9-17(20(25)26)22-21(27)28-12-13-4-2-1-3-5-13/h1-5,7-8,10-11,17,23H,6,9,12H2,(H,22,27)(H,25,26)/t17-/m0/s1
SMILES:
Molecular Formula: C21H19NO7
Molecular Weight: 397.4 g/mol

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

CAS No.:

Cat. No.: VC17564390

Molecular Formula: C21H19NO7

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid -

Specification

Molecular Formula C21H19NO7
Molecular Weight 397.4 g/mol
IUPAC Name (2S)-4-(7-hydroxy-2-oxochromen-4-yl)-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C21H19NO7/c23-15-7-8-16-14(10-19(24)29-18(16)11-15)6-9-17(20(25)26)22-21(27)28-12-13-4-2-1-3-5-13/h1-5,7-8,10-11,17,23H,6,9,12H2,(H,22,27)(H,25,26)/t17-/m0/s1
Standard InChI Key YCDARUCKHFQEQA-KRWDZBQOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CCC2=CC(=O)OC3=C2C=CC(=C3)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CCC2=CC(=O)OC3=C2C=CC(=C3)O)C(=O)O

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid is a complex organic compound that combines a benzyloxycarbonyl group, an amino group, and a chromenyl moiety. This unique structural composition contributes to its potential biological activities and pharmacological properties. The compound is part of a broader category of amino acids and derivatives, which are crucial in various biological processes.

Structural Features

The structural formula of this compound highlights its complexity, featuring a benzyloxycarbonyl group, an amino group, and a chromenyl moiety. The presence of both carbonyl and amino functional groups indicates potential interactions with various biological targets, suggesting significant pharmacological properties.

Functional GroupDescriptionBiological Significance
BenzyloxycarbonylProtecting group for amino acidsFacilitates further chemical modifications
Amino GroupBasic functional groupInvolved in hydrogen bonding and biological interactions
Chromenyl MoietyPart of the coumarin familyKnown for antioxidant and anti-inflammatory properties

Chemical Reactivity

The chemical reactivity of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid primarily involves nucleophilic substitutions and acylation reactions. The carbonyl group can participate in condensation reactions with amines or alcohols, leading to the formation of more complex derivatives. Additionally, the benzyloxycarbonyl group can be cleaved under acidic conditions, facilitating further functionalization of the molecule.

Biological Activities

This compound demonstrates various biological activities, making it a candidate for further pharmacological studies and potential therapeutic applications. Its unique combination of functional groups may provide distinct advantages in pharmacological contexts compared to simpler amino acids or derivatives.

Biological ActivityPotential Application
Antioxidant PropertiesProtection against oxidative stress
Anti-inflammatory EffectsTreatment of inflammatory conditions
Interaction with Biological MacromoleculesPotential therapeutic targets

Synthesis Methods

Several methods have been developed for synthesizing (S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid. Common approaches include multi-step organic synthesis techniques that involve the formation of the chromenyl moiety and the introduction of the benzyloxycarbonyl and amino groups.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological macromolecules such as proteins and enzymes. Techniques employed in these studies include spectroscopy and chromatography methods to assess the compound's mechanism of action and optimize its therapeutic potential.

Comparison with Similar Compounds

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid stands out due to its complex structure that combines features from multiple classes of compounds, enhancing its versatility in biological applications. A comparison with simpler amino acids and derivatives highlights its unique aspects:

CompoundStructural FeaturesBiological ActivityUnique Aspects
GlycineSimplest amino acidPrecursor for proteinsSmallest size allows easy transport
L-AlanineMethyl group attached to α-carbonEnergy metabolismNon-polar side chain influences solubility
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acidComplex structure with multiple functional groupsPotential therapeutic applicationsUnique combination of functional groups

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